N-methyl-N-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-15(21(2,19)20)9-13(18)16-6-7-17-12(8-16)10-4-3-5-11(10)14-17/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXLULNSOSLSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN2C(=C3CCCC3=N2)C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features
| Compound Name | Core Structure | Substituents | Functional Groups | Molecular Weight (M+H)+ |
|---|---|---|---|---|
| Target Compound | Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine | Methanesulfonamide, oxoethyl | Sulfonamide, ketone | Not reported |
| Patent Compound 1 (EP 2022/06) | Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine | Cyclopropanesulfonamide, hydroxyethyl | Sulfonamide, hydroxyl | 418 |
| Patent Compound 2 (EP 2022/06) | Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine | Cyclopropanesulfonamide, methylsulfonylethyl | Sulfonamide, sulfonyl | 418 |
| Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-... (1l, 2017) | Tetrahydroimidazo[1,2-a]pyridine | Nitrophenyl, cyano, esters | Nitro, nitrile, ester | ~558 (calc.) |
| Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-... (2d, 2017) | Tetrahydroimidazo[1,2-a]pyridine | Benzyl, nitrophenyl, esters | Nitro, nitrile, ester | ~574 (calc.) |
Key Observations:
- The target compound’s cyclopenta-pyrazolo-pyrazine core distinguishes it from the imidazo-pyrrolo-pyrazine cores in the patent compounds and the imidazo-pyridine cores in the 2017 derivatives .
- Unlike the cyclopropanesulfonamide groups in the patent compounds, the target features a methanesulfonamide moiety, which may alter steric bulk and electronic properties .
- The 2017 derivatives contain electron-withdrawing nitro and nitrile groups , absent in the sulfonamide-focused compounds, suggesting divergent pharmacological targets .
Physicochemical and Spectral Properties
Table 3: Physical and Spectral Data
| Compound | Melting Point (°C) | 1H/13C NMR | IR/MS Highlights |
|---|---|---|---|
| Target Compound | Not reported | Not available | Not available |
| Patent Compounds | Not reported | Not detailed | LC-MS confirmation |
| 2017 Derivatives | 1l: 243–245; 2d: 215–217 | Full 1H/13C assignments (δ 1.2–8.5 ppm) | IR: C=O (1700 cm⁻¹); HRMS validated |
Key Observations:
- The 2017 derivatives exhibit higher melting points (215–245°C), likely due to nitro-group rigidity and crystallinity, whereas sulfonamide-based compounds may prioritize solubility over thermal stability .
- Absence of spectral data for the target compound limits direct comparison, though HRMS/LC-MS validation (as in the patent compounds) would be critical for structural confirmation .
Q & A
Q. What are the common synthetic routes for preparing N-methyl-N-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)methanesulfonamide, and how are key intermediates optimized?
The synthesis typically involves multi-step pathways, starting with the construction of the pyrazolo-pyrazine core. Key steps include:
- Cyclocondensation : Formation of the cyclopenta-pyrazolo-pyrazine scaffold via one-pot reactions using substituted hydrazines and carbonyl precursors under reflux in aprotic solvents (e.g., DMF or THF) .
- Methanesulfonamide introduction : Alkylation or acylation reactions using methanesulfonyl chloride, with careful control of stoichiometry to avoid over-sulfonylation .
- Intermediate purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates, monitored by TLC and HPLC .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying substituent positions and stereochemistry. For example, the methanesulfonamide group shows characteristic singlets near δ 3.0–3.3 ppm (H) and δ 40–45 ppm (C) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion with <5 ppm error) .
- Infrared Spectroscopy (IR) : Confirms functional groups like amide (1650–1700 cm) and sulfonamide (1150–1200 cm) .
Q. How can researchers optimize reaction yields for the final step of the synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in sulfonylation steps .
- Catalyst use : Bases like triethylamine or DMAP improve reaction efficiency by scavenging HCl during methanesulfonamide formation .
- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., coupling reactions) minimizes side products .
Advanced Research Questions
Q. How can reaction mechanisms for cyclopenta-pyrazolo-pyrazine formation be elucidated?
- Kinetic studies : Monitor reaction progress via H NMR to identify rate-determining steps (e.g., ring-closing vs. dehydrogenation) .
- Isotopic labeling : Use N-labeled precursors to track nitrogen migration during cyclization .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and validate proposed pathways .
Q. What strategies address discrepancies in biological activity data across different assays?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1% in cell-based tests) .
- Metabolic stability checks : Use liver microsome assays (human/rat) to confirm compound stability, as rapid degradation may explain false negatives .
- Off-target profiling : Screen against kinase panels or GPCR libraries to rule out nonspecific interactions .
Q. How can substituent effects on the pyrazolo-pyrazine core be systematically studied for SAR (Structure-Activity Relationship)?
- Parallel synthesis : Prepare derivatives with varying substituents (e.g., electron-withdrawing groups at the 3,4-positions) using combinatorial chemistry .
- Crystallography : Solve X-ray structures (e.g., monoclinic P21/c system) to correlate steric/electronic features with binding affinity .
- Free-energy perturbation (FEP) : Computational methods predict binding energy changes upon substituent modification .
Q. What methodologies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Variable-temperature NMR : Identify dynamic effects (e.g., rotational barriers in sulfonamide groups) causing splitting anomalies .
- 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of protons .
- Synchrotron XRD : Resolve ambiguous crystal structures to confirm regiochemistry .
Methodological Best Practices
Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?
Q. What statistical approaches are recommended for handling batch-to-batch variability in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
